5-Bromo-4-difluoromethoxy-2-fluorophenol
Overview
Description
5-Bromo-4-difluoromethoxy-2-fluorophenol is an organic compound with the molecular formula C₇H₄BrF₃O₂ and a molecular weight of 257.00 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring, making it a valuable intermediate in organic synthesis and various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-4-difluoromethoxy-2-fluorophenol involves the bromination of 2,4-difluorophenol under acidic conditions. The reaction typically takes place in an inert solvent such as dimethylformamide (DMF) to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-difluoromethoxy-2-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to corresponding alcohols.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Nucleophilic Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .
Scientific Research Applications
5-Bromo-4-difluoromethoxy-2-fluorophenol is utilized in several scientific research applications, including:
Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
Pharmaceuticals: Potential use in drug discovery and development due to its unique chemical properties.
Agriculture: Used in the synthesis of agrochemicals such as herbicides and insecticides.
Material Science: Employed in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-4-difluoromethoxy-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to these targets, facilitating various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-difluorophenol: Similar structure but lacks the difluoromethoxy group.
4-Bromo-5-difluoromethoxy-2-fluorophenol: Positional isomer with different substitution pattern.
2-Fluoro-4-bromoaniline: Contains an amino group instead of a phenol group.
Properties
IUPAC Name |
5-bromo-4-(difluoromethoxy)-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-3-1-5(12)4(9)2-6(3)13-7(10)11/h1-2,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSPHQSMIMEZHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OC(F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252741 | |
Record name | Phenol, 5-bromo-4-(difluoromethoxy)-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807029-31-7 | |
Record name | Phenol, 5-bromo-4-(difluoromethoxy)-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807029-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 5-bromo-4-(difluoromethoxy)-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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